molecular formula C22H20Cl2N4 B3069240 1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride CAS No. 222973-24-2

1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

Cat. No.: B3069240
CAS No.: 222973-24-2
M. Wt: 411.3 g/mol
InChI Key: XSUWRTGTBGEUML-UHFFFAOYSA-M
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Description

1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is an aromatic diamine compound that has garnered significant interest in the field of polymer chemistry. This compound is known for its unique structural properties, which make it a valuable building block for the synthesis of various high-performance polymers, including polyimides and polyamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction yields the desired bipyridine compound with high efficiency.

Industrial Production Methods

Industrial production of this compound often involves high-temperature polycondensation reactions. The interaction of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride with various dianhydrides of aromatic carboxylic acids results in the formation of functionalized polyimides. These reactions are typically carried out in organic solvents and require precise control of temperature and reaction conditions to achieve high yields and desired properties .

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) .

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in the synthesis of high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and amino groups allow it to form strong interactions with other molecules, facilitating the formation of stable polymers and other advanced materials. The exact molecular targets and pathways depend on the specific application and the nature of the interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(4-aminophenyl)-[4,4’-bipyridine]-1,1’-diium chloride is unique due to its specific combination of aromatic rings and amino groups, which provide it with high thermal and mechanical stability. This makes it particularly valuable for the synthesis of high-performance polymers that require both stability and solubility in organic solvents .

Properties

IUPAC Name

4-[4-[1-(4-aminophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]aniline;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N4.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16,23H,24H2;2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUWRTGTBGEUML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)N.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
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1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
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1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
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1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 5
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride
Reactant of Route 6
1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride

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